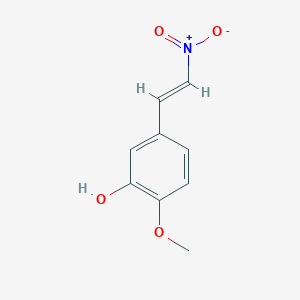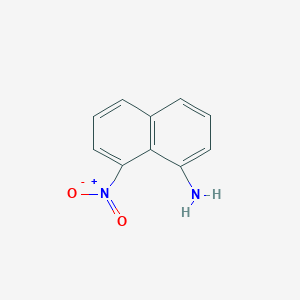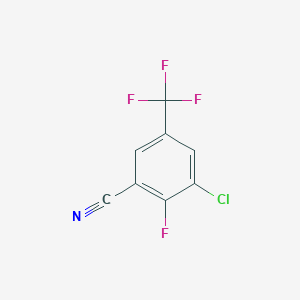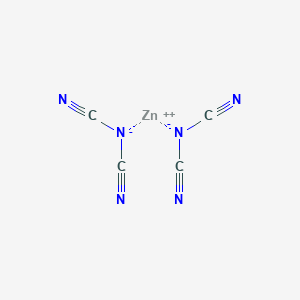![molecular formula C12H10N2O2 B186306 3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione CAS No. 33527-99-0](/img/structure/B186306.png)
3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione is a chemical compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . This compound is part of the quinoxaline family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutene-1,2-dione derivatives with suitable amines . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under varying conditions of temperature and solvent.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A parent compound with a similar structure but lacking the cyclobutane ring.
Dihydroquinoxaline: A reduced form of quinoxaline with additional hydrogen atoms.
Cyclobutene-1,2-dione: A precursor used in the synthesis of 3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione.
Uniqueness
This compound is unique due to its cyclobutane ring fused with the quinoxaline core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
33527-99-0 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
3,8-dimethylcyclobuta[b]quinoxaline-1,2-dione |
InChI |
InChI=1S/C12H10N2O2/c1-13-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3 |
Clé InChI |
JDSTULKHJSTULW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C |
SMILES canonique |
CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C |
| 33527-99-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


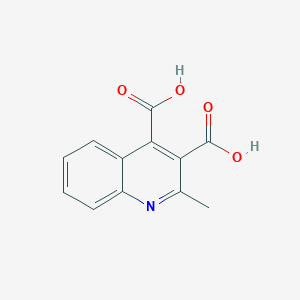
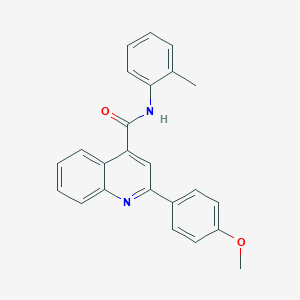
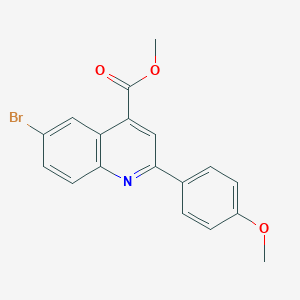
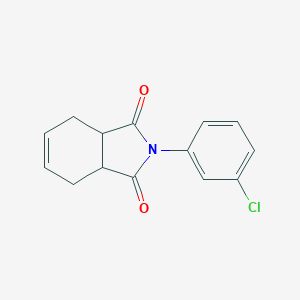
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
![ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B186233.png)
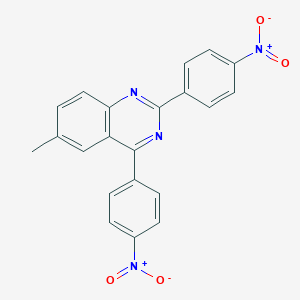
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)
